molecular formula C16H10ClN3O3 B5208384 4-chloro-3-nitro-N-8-quinolinylbenzamide

4-chloro-3-nitro-N-8-quinolinylbenzamide

Cat. No.: B5208384
M. Wt: 327.72 g/mol
InChI Key: VSWRGGQOBMGQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-nitro-N-8-quinolinylbenzamide is a synthetic benzamide derivative featuring a quinoline moiety substituted at the 8-position, a nitro group at the 3-position, and a chlorine atom at the 4-position of the benzamide ring.

Properties

IUPAC Name

4-chloro-3-nitro-N-quinolin-8-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3/c17-12-7-6-11(9-14(12)20(22)23)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWRGGQOBMGQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of 4-chloro-3-nitro-N-8-quinolinylbenzamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Evidence Source
4-Chloro-N-(quinolin-8-yl)benzamide C₁₆H₁₁ClN₂O 282.73 3.96 4-Cl, benzamide, quinoline-8-yl
4-Amino-N-(quinolin-8-yl)benzamide C₁₆H₁₃N₃O 275.30 N/A 4-NH₂, benzamide, quinoline-8-yl
N-(4-Chlorobenzyl)-3-nitro-2-methylbenzamide C₁₅H₁₃ClN₂O₃ 304.73 N/A 3-NO₂, 2-CH₃, 4-Cl, benzamide
3-[(Quinolin-8-ylmethyl)amino]benzamide C₁₇H₁₅N₃O 277.32 N/A Quinoline-8-CH₂-NH, benzamide

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (3-NO₂) in the target compound enhances electron-withdrawing effects compared to 4-chloro (moderate electron withdrawal) in or 4-amino (electron-donating) in . This may reduce basicity and increase stability under acidic conditions.
  • Lipophilicity: The chloro substituent in contributes to a higher logP (3.96), suggesting greater lipophilicity than the amino analog . The nitro group in the target compound likely further increases logP compared to , though solubility may decrease due to reduced polarity.
  • Molecular Weight : The nitro group adds ~46 g/mol compared to , aligning with the trend seen in (304.73 vs. 282.73).
Role of Substituents in Bioactivity
  • Quinoline Moiety: Present in all analogs, the quinoline ring is associated with metal chelation and antimicrobial activity. Its planar structure may enhance DNA intercalation or enzyme inhibition .
  • However, nitro groups can also confer toxicity risks, necessitating careful optimization .
  • Chloro vs. Amino Groups: The 4-chloro substituent in increases metabolic stability compared to the 4-amino group in , which may improve bioavailability but reduce hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.